N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzo[d]thiazole core, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of a piperidine ring and a cyanopyrazine moiety further enhances its chemical versatility and potential for various applications.
Mechanism of Action
Target of Action
The primary target of this compound is the chemokine receptor CCR5 . CCR5 is a seven transmembrane G-protein coupled receptor that plays a crucial role in the process of HIV-1 entry . Blocking the CCR5 receptor can potentially treat HIV-1 infections .
Mode of Action
The compound interacts with its target, the CCR5 receptor, by forming a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The compound’s interaction with the CCR5 receptor affects the HIV-1 entry pathway . By blocking the CCR5 receptor, the compound prevents HIV-1 from entering cells . This can potentially slow the progression of HIV-1 infections .
Pharmacokinetics
The compound’s structure, which includes a basic nitrogen atom and lipophilic groups, suggests that it may have good bioavailability .
Result of Action
The primary result of the compound’s action is the prevention of HIV-1 entry into cells . By blocking the CCR5 receptor, the compound can potentially slow the progression of HIV-1 infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. . The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product . Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen atoms .
Scientific Research Applications
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole derivatives: Compounds with similar core structures but different substituents, such as 2-aminobenzothiazole and 2-mercaptobenzothiazole.
Piperidine derivatives: Compounds like piperidine-4-carboxamide and piperidine-4-carboxylic acid.
Cyanopyrazine derivatives: Compounds such as 3-cyanopyrazine and 2-cyanopyrazine.
Uniqueness
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyanopyrazine moiety, in particular, enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6OS/c20-11-15-17(22-8-7-21-15)25-9-5-13(6-10-25)12-23-18(26)19-24-14-3-1-2-4-16(14)27-19/h1-4,7-8,13H,5-6,9-10,12H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRRMIRQJPABGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3S2)C4=NC=CN=C4C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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